2,5-Pyridinedicarboxylic acid
Overview
Description
Mechanism of Action
Target of Action
2,5-Pyridinedicarboxylic acid (2,5-PDA) is a natural N-heterocyclic compound . It has been identified as a highly selective inhibitor of D-dopachrome tautomerase (D-DT), a protein that activates the cell surface receptor CD74 . This protein plays a crucial role in various cell types and can have either beneficial or deleterious effects on human diseases .
Mode of Action
The interaction of 2,5-PDA with D-DT effectively blocks the D-DT-induced activation of CD74 . The two carboxylate groups of 2,5-PDA form hydrogen bonds with active site residues, which are the main stabilizing forces of D-DT-1 . This interaction results in an impressive 79-fold selectivity for D-DT over MIF .
Biochemical Pathways
The action of 2,5-PDA affects the MIF/CD74 and D-DT/CD74 axes, which are biochemical pathways involved in various cell types . By inhibiting D-DT, 2,5-PDA disrupts these pathways and alters their downstream effects .
Pharmacokinetics
It’s known that 2,5-pda can be completely degraded within 7 days under optimal growth conditions .
Result of Action
The inhibition of D-DT by 2,5-PDA blocks the activation of CD74, which can have various molecular and cellular effects depending on the specific disease context . For example, it can potentially alter immune responses, given the role of CD74 in immune cell signaling .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,5-PDA. For instance, it has been found that 2,5-PDA is widely distributed in industrial wastewater . The compound can be utilized as the sole carbon source for growth by certain bacteria, such as the Agrobacterium sp. strain YJ-5 . This suggests that the presence of specific microorganisms and environmental conditions can influence the degradation and thus the action of 2,5-PDA .
Biochemical Analysis
Biochemical Properties
2,5-Pyridinedicarboxylic acid has been found to interact with various biomolecules. For instance, it has been reported to be a highly selective inhibitor of D-dopachrome tautomerase . This interaction is significant as it effectively blocks the D-DT-induced activation of CD74 .
Cellular Effects
The effects of this compound on cells are largely due to its interaction with D-dopachrome tautomerase. By inhibiting this enzyme, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. For example, it binds to D-dopachrome tautomerase, inhibiting its activity and leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been reported that this compound was completely degraded within 7 days under optimal growth conditions .
Metabolic Pathways
This compound is involved in several metabolic pathways. For instance, it has been found to be a part of the degradation pathway of pyridine dicarboxylate .
Preparation Methods
PYRIDINE-2,5-DICARBOXYLIC ACID can be synthesized through various methods. One common synthetic route involves the reaction of pyridine with carbon dioxide under high pressure and temperature . Another method includes the oxidation of 2,5-dimethylpyridine using potassium permanganate . Industrial production methods often involve the use of catalysts to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
PYRIDINE-2,5-DICARBOXYLIC ACID undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction . Major products formed from these reactions include various derivatives of pyridine, which are used in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
PYRIDINE-2,5-DICARBOXYLIC ACID has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of coordination polymers and metal-organic frameworks . In biology, it is studied for its potential as an antimicrobial agent . In medicine, it is explored for its antiproliferative activities against cancer cells . In industry, it is used as a precursor for the production of plastics such as polyethylene terephthalate and polybutyrate adipate terephthalate .
Comparison with Similar Compounds
PYRIDINE-2,5-DICARBOXYLIC ACID is similar to other pyridinedicarboxylic acids, such as quinolinic acid (2,3-pyridinedicarboxylic acid), lutidinic acid (2,4-pyridinedicarboxylic acid), and dipicolinic acid (2,6-pyridinedicarboxylic acid) . its unique position of carboxyl groups on the pyridine ring makes it particularly useful for the synthesis of coordination polymers and metal-organic frameworks . This uniqueness also contributes to its diverse applications in various fields .
Properties
IUPAC Name |
pyridine-2,5-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-6(10)4-1-2-5(7(11)12)8-3-4/h1-3H,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPMIMZXDYBCDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059210 | |
Record name | 2,5-Pyridinedicarboxylic acid | |
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Molecular Weight |
167.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Light brown solid; [Aldrich MSDS] | |
Record name | Isocinchomeronic acid | |
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Vapor Pressure |
0.0000061 [mmHg] | |
Record name | Isocinchomeronic acid | |
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CAS No. |
100-26-5 | |
Record name | 2,5-Pyridinedicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100-26-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isocinchomeronic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100265 | |
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Record name | 2,5-Pyridinedicarboxylic acid | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177 | |
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Record name | 2,5-Pyridinedicarboxylic acid | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,5-Pyridinedicarboxylic acid | |
Source | EPA DSSTox | |
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Record name | Pyridine-2,5-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.577 | |
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Record name | ISOCINCHOMERONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K1KGR926X | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,5-pyridinedicarboxylic acid?
A1: The molecular formula of this compound (2,5-H2PDC) is C7H5NO4, and its molecular weight is 167.12 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: this compound has been characterized using various spectroscopic methods including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and UV-Vis spectroscopy. These techniques provide information about the functional groups, bonding environments, and electronic transitions within the molecule. [, , , , , , , , ]
Q3: How does the presence of this compound impact the thermal stability of materials like polyesters?
A3: Research suggests that incorporating the 2,5-pyridinediyl unit into polyesters, in comparison to analogous terephthalates, generally decreases the thermal stability while slightly increasing the glass transition temperature and lowering the melting temperature. []
Q4: What is the thermal stability of [Gd(2,5-HPA)(2,5-PA)]n, a Gadolinium compound containing this compound?
A4: Thermogravimetric (TG) analysis reveals that [Gd(2,5-HPA)(2,5-PA)]n exhibits high thermal stability, remaining stable up to around 500°C. [, ]
Q5: What is the role of this compound in the synthesis of Metal-Organic Frameworks (MOFs)?
A5: this compound often acts as an organic linker in the construction of MOFs. Its carboxylate groups can coordinate to metal ions, forming bridges and contributing to the overall framework structure. [, , , , , , , , ]
Q6: How does the coordination mode of this compound affect the dimensionality of the resulting coordination polymers?
A6: Depending on the specific synthesis conditions and metal ions involved, this compound can adopt various coordination modes. These modes influence how the ligand bridges metal centers, leading to the formation of one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) coordination polymer structures. [, , , , , ]
Q7: Can you give an example of a 2D coordination polymer structure formed using this compound?
A7: The complex [Pr2(2,5-PA)2(2,5-HPA)2(H2O)4] n ·2nH2O, synthesized with this compound, forms a two-dimensional layered structure. []
Q8: Are there any examples of 3D coordination polymer structures formed using this compound?
A8: Yes, several examples exist. For instance:
- [Nd2Cu3(C7NO4)6(H2O)10·14H2O]n, a neodymium and copper(II) coordination polymer, exhibits a 3D structure. []
- [Al2(pydc)2(μ2-OH)2(H2O)2]n, synthesized from aluminum and this compound, forms a 3D ladder-like arrangement. []
Q9: Can this compound be used to synthesize MOFs with specific functionalities?
A9: Yes, the incorporation of this compound can impart desirable functionalities to MOFs. For example, the anionic layered compound (NC4H12)(NC2H8)2[In3(pydc)6]·13.1H2O (SZ-6) demonstrates efficient removal of radioactive 90Sr from seawater, highlighting its potential for environmental remediation. []
Q10: How does the introduction of zinc affect the luminescence of lanthanide ions in complexes with this compound?
A10: Research indicates that the presence of zinc significantly enhances the luminescence of Sm and Eu in this compound-based complexes. []
Q11: Can you provide an example of a this compound-based compound that exhibits photoluminescence?
A11: The complex [Pr2(2,5-PA)2(2,5-HPA)2(H2O)4] n ·2nH2O displays red photoluminescence in the solid state at room temperature. []
Q12: What are the mechanisms behind the luminescence observed in this compound-based compounds?
A12: The observed luminescence is often attributed to the characteristic emissions of lanthanide ions present in the complexes. The this compound ligand can act as an antenna, absorbing energy and transferring it to the lanthanide ions, which then emit light at specific wavelengths. [, , , , ]
Q13: How does this compound factor into research on macrophage migration inhibitory factor (MIF)?
A13: this compound derivatives, particularly 4-(3-Carboxyphenyl)-2,5-pyridinedicarboxylic acid (4-CPPC), have shown promise as selective inhibitors of MIF-2, a pro-inflammatory cytokine. This selectivity is attributed to an induced fit mechanism observed in MIF-2, which is absent in MIF-1. [, ]
Q14: Are there any imaging applications for compounds incorporating this compound?
A14: Research suggests that 99mTc-labeled cyclic RGDfK dimers, incorporating this compound as a coligand, show potential for imaging glioma integrin αvβ3 expression using SPECT imaging. [, ]
Q15: What is known about the biodegradation of this compound?
A15: While research on this compound biodegradation is limited, studies have identified bacterial strains, like Agrobacterium sp. strain YJ-5, capable of utilizing it as a sole carbon source. This finding suggests the possibility of bioremediation strategies for environments contaminated with this compound. []
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